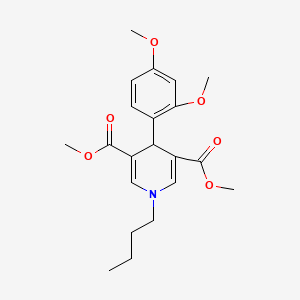![molecular formula C21H20N2O3 B4751054 N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide](/img/structure/B4751054.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide, also known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNPA is a type of amide compound that is commonly used in the field of medicinal chemistry due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide is not fully understood, but it is believed to be related to its interaction with certain receptors in the brain. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including neurotransmission and cell survival. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has also been shown to interact with other receptors, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide, including the development of new drugs based on its structure and properties, the elucidation of its mechanism of action, and the exploration of its potential therapeutic applications. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has shown promise as a therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its potential and limitations. Additionally, new synthetic methods for N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide and its derivatives may lead to the development of more potent and selective compounds for scientific research and drug development.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has been used in various scientific research applications, including drug discovery and development, neuropharmacology, and cancer research. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has also been studied for its potential use in the development of new drugs for the treatment of addiction and depression. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-17-11-9-15(10-12-17)13-14-22-20(24)21(25)23-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWVOMCIPRQUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-naphthalen-1-yloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4750994.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4750996.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751000.png)
![6-(hexylthio)benzo[cd]indol-2(1H)-one](/img/structure/B4751013.png)


![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4751030.png)
![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4751061.png)

![N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751076.png)